molecular formula C7H10N2O B13613284 (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol

(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B13613284
M. Wt: 138.17 g/mol
InChI Key: LDMHOTLSUTVSPN-UHFFFAOYSA-N
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Description

(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with a hydroxyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with the cyclobutane intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to achieve efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.

    (1r,3r)-3-(1H-triazol-1-yl)cyclobutan-1-ol: Contains a triazole ring, offering different chemical properties.

Uniqueness: (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-pyrazol-1-ylcyclobutan-1-ol

InChI

InChI=1S/C7H10N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2

InChI Key

LDMHOTLSUTVSPN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)N2C=CC=N2

Origin of Product

United States

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